Home > Products > Building Blocks P3834 > 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine - 1000303-67-2

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine

Catalog Number: EVT-1683832
CAS Number: 1000303-67-2
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridin-4-one

  • Compound Description: This compound serves as a masked precursor to acylpyridone natural products. It features a core tetrahydroisoxazolo[4,3-c]pyridine scaffold with an elaborated ketone group at the 4-position. []

3-Alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine-4-ones

  • Compound Description: These compounds are generated through base-mediated aldol condensation of the 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridin-4-one scaffold at the C-3 methyl group. They are also considered masked forms of acylpyridone natural products. []

7-Halo-4,5-dihydroisoxazolo[4,3-c]pyridine-4-one

  • Compound Description: This compound acts as a masked scaffold for acylpyridone natural products and their analogs. It is derived from the dehydrogenation and halogenation of 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one. []

3-Aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

  • Compound Description: This compound class exhibits antihypertensive activity by displacing [3H]prazosin. [, ]

7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines

  • Compound Description: These compounds are synthesized by heterocyclization of 3,5-diaryliden-piperidin-4-ones with phenylhydrazine hydrochloride. []

(E)-5-Benzyl-7-(3-Bromobenzylidene)-3-(3-Bromophenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine

  • Compound Description: This specific pyrazolopyridine derivative was investigated for tyrosinase inhibitory activity but showed weak activity. []
Overview

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine is a heterocyclic compound characterized by its unique bicyclic structure, which contributes to its significant biological activity. This compound is particularly noted for its role in medicinal chemistry, where it exhibits potential therapeutic effects, particularly as a modulator of gamma-aminobutyric acid (GABA) receptors. The compound's IUPAC name is 4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine, and it is associated with the chemical identifier CAS 253682-42-7.

Source and Classification

This compound belongs to the class of isoxazoles and pyridines, which are widely studied in organic chemistry for their diverse applications in pharmaceuticals and materials science. It is often synthesized from precursors such as pyrrolidin-2-one and has been the subject of various research studies aimed at elucidating its properties and potential uses in drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine typically involves several key steps:

  1. Cyclization of Precursors: One common method includes the aldol condensation of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones. This reaction is facilitated under basic conditions to promote cyclization and formation of the desired heterocyclic structure.
  2. Base-Mediated Reactions: Following the initial cyclization, further reactions may be employed to modify functional groups or enhance yields. For instance, base-mediated deprotonation can be utilized to introduce substituents at specific positions on the ring structure .
  3. Industrial Production: In industrial settings, optimized synthesis routes are developed to enhance scalability and cost-effectiveness. This often involves multi-step processes starting from readily available precursors like pyrrolidin-2-one .
Molecular Structure Analysis

Structure and Data

The molecular structure of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine features a fused bicyclic system composed of an isoxazole ring and a pyridine ring. The key structural data includes:

  • Molecular Formula: C₆H₈N₂O
  • InChI: InChI=1S/C6H8N2O/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2
  • InChI Key: YIGDNAMSWMGZNW-UHFFFAOYSA-N

The compound's unique configuration allows for specific interactions with biological targets such as GABA receptors .

Chemical Reactions Analysis

Reactions and Technical Details

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine participates in various chemical reactions:

  1. Oxidation: This reaction can introduce functional groups or modify existing ones within the molecule.
  2. Reduction: Reduction processes are often employed to convert double bonds or other reducible groups into saturated forms.
  3. Substitution Reactions: Substitution reactions frequently involve replacing hydrogen atoms with other functional groups to enhance biological activity or alter chemical properties .
Mechanism of Action

Process and Data

The primary mechanism of action for 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine involves its interaction with GABA receptors. Specifically:

  • It acts as a GABA receptor agonist with a preference for delta-subunit-containing GABA receptors (delta-GABA receptors).
  • Activation of these receptors enhances inhibitory neurotransmission in the brain, resulting in sedative and anxiolytic effects.

This mechanism underlies its potential therapeutic applications in treating conditions such as anxiety and insomnia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine include:

  • Melting Point: Specific melting points vary based on derivatives but can be around 108 °C for certain synthesized forms.
  • Solubility: The compound exhibits solubility in organic solvents such as methanol and dichloromethane.
  • Spectroscopic Data: Infrared (IR) spectroscopy shows characteristic absorption bands that correspond to functional groups present in the molecule.

These properties are critical for understanding the compound's behavior in various chemical environments and its suitability for different applications .

Applications

Scientific Uses

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: The compound is studied for its interactions with GABA receptors and potential neuroactive effects.
  • Medicine: Investigated as a therapeutic agent for conditions like insomnia and anxiety due to its modulatory effects on GABA receptors.
  • Industry: Utilized in developing new materials and chemical processes that leverage its unique structural features .
Synthetic Methodologies and Reaction Pathways

Nitrile Oxide Dipolar Cycloaddition Strategies for Scaffold Construction

The construction of the 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine core relies strategically on nitrile oxide dipolar cycloadditions. This approach generates the fused isoxazole ring system essential for masking the bioactive 3-acyl-4-hydroxypyridin-2-one pharmacophore found in natural products like tenellin and bassianin. The methodology involves in situ generation of nitrile oxides from precursor oximes, followed by 1,3-dipolar cycloaddition with dihydropyridine or enone dipolarophiles. This regioselective process yields the isoxazolo[4,3-c]pyridin-4-one scaffold (e.g., compound 6) as a stable, non-polar precursor that can be elaborated to biologically active acylpyridones under controlled conditions. The cycloadducts serve as "masked" forms of the heterocyclic tricarbonyl motif found in natural metabolites, protecting reactive functionalities during synthetic transformations while allowing late-stage deprotection to the bioactive form [1] [4].

Table 1: Nitrile Oxide Precursors for Scaffold Construction

Precursor TypeTarget ScaffoldKey Application
Alkenyl oximeIsoxazolo[4,3-c]pyridin-4-one2nd-generation masked acylpyridone scaffold
Cyclic enone4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridin-4-oneIntermediate for C-3 functionalization
Functionalized dipolarophile[4,5-c] Isomer scaffolds1st-generation masked scaffolds

Base-Mediated Aldol Condensation at C-3(Methyl) Position

The 3-methyl substituent of tetrahydroisoxazolopyridone 6 undergoes regioselective deprotonation and aldol reactions, enabling side-chain elaboration critical for mimicking natural product structures. Treatment with LDA-TMEDA (2.1 equiv each) in THF at -20°C generates a stabilized carbanion at the C-3 methyl group (corresponding to C-5 in standard isoxazole numbering). Subsequent addition of aromatic aldehydes (3.5 equiv) yields either β-hydroxy adducts (7a-f) or directly provides E-configured alkenyl products (8a-f) via in situ dehydration. The reaction outcome exhibits significant dependence on aldehyde electronics:

  • Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) favor direct condensation to 8b (52% yield)
  • Electron-neutral benzaldehyde affords 8a (53%) with minimal hydroxy-adduct detection
  • Sterically hindered aldehydes (e.g., pivaldehyde) predominantly yield hydroxy adduct 7e (55%), with only 4% condensation product 8e
  • Conjugated aldehydes like cinnamaldehyde give poor yields (8f, 12%) due to competitive side reactions

The stereochemistry of the newly formed alkene is uniformly E, confirmed by ³JH,H coupling constants of 16.5–16.8 Hz and X-ray crystallography for 8a [1] [4].

Table 2: Aldol Condensation Outcomes with Different Aldehydes

Aldehyde (RCHO)3-Alkenyl Product (8) Yield (%)β-Hydroxy Adduct (7) Yield (%)
PhCHO8a (53)Not detected
4-O₂NC₆H₄CHO8b (52)Not detected
4-BrC₆H₄CHO8c (15)7c (35)
2,4-Cl₂C₆H₃CHO8d (22)7d (51)
CMe₃CHO8e (4)7e (55)
CH=CHPh8f (12)Not detected

Palladium-Catalyzed Decarboxylative Ring-Opening of Cyclic Carbonates

A four-step sequence featuring palladium-catalyzed decarboxylation was developed to synthesize complex aldehydes for C-3 side-chain elaboration. The route commences with an aldol addition between α-tetralone enolate and acrolein (LDA, THF, -78°C) to form β-hydroxyketone 13 in 86% yield. Lithium aluminum hydride reduction then delivers the 1,3-diol 14 (75% yield), which undergoes cyclic carbonate formation (15) via treatment with methyl chloroformate (Et₃N, CH₂Cl₂, 74% yield). The key palladium-catalyzed decarboxylative ring-opening employs Pd(dba)₂ (dibenzylideneacetone) in dry acetonitrile at ambient temperature, selectively generating aldehyde 12 in 65% yield. This aldehyde serves as a crucial building block for synthesizing triene precursors (11) designed for biomimetic Diels-Alder cyclizations to construct decalin systems analogous to natural products like ilicicolin H [4].

Lateral Deprotonation-Metalation Protocols for Functionalization

Lateral metalation at the C-3 methyl group exploits the inherent acidity enhanced by the adjacent electron-withdrawing isoxazole ring. This regioselective deprotonation follows established principles for 3,5-disubstituted isoxazoles, where metalation occurs preferentially at the C-5 substituent (equivalent to C-3 in the fused system). Two distinct protocols have been optimized:

  • LDA-TMEDA System: Uses 2.1 equiv each of lithium diisopropylamide and TMEDA in THF at -20°C, enabling direct aldol condensation with reactive aldehydes
  • BuLi System: Employs 2.3 equiv n-BuLi in THF-hexanes at -78°C, followed by aldehyde addition to exclusively afford β-hydroxy adducts (e.g., 7a in 70% yield with benzaldehyde)

The BuLi method provides superior control for acid-sensitive substrates and allows isolation of hydroxy intermediates for subsequent dehydration. This protocol has been successfully adapted for functionalizing the unsaturated analog 4, demonstrating its versatility across related scaffolds [2] [4].

Dean–Stark Elimination for Alkenyl Derivative Synthesis

Hydroxy adducts (7c-e) undergo efficient dehydration to alkenyl derivatives (8c-e) under Dean-Stark conditions. The process employs catalytic p-toluenesulfonic acid (PTSA, 1.3-1.5 equiv) in refluxing toluene with continuous water removal via azeotropic distillation. This method significantly improves yields for substrates that perform poorly in direct condensation:

  • Hydroxy adduct 7c (from 4-bromobenzaldehyde) dehydrates to 8c in 41% yield
  • Dichloro-substituted adduct 7d converts to 8d in 38% yield
  • Pivaldehyde-derived 7e forms 8e in 44% yield – a 10-fold increase over direct condensation

Notably, the triene precursor 11 (required for biomimetic Diels-Alder approaches to decalin systems) was synthesized via this method. Aldol adduct 16, formed from aldehyde 12 and tetrahydroisoxazolopyridone 6 using BuLi deprotonation, underwent PTSA-catalyzed dehydration to deliver 11 in 78% yield. The Dean-Stark protocol offers practical advantages for sterically congested or electron-rich systems where direct condensation fails, ensuring complete conversion without olegen isomerization [1] [4].

Comprehensive Compound Index

Properties

CAS Number

1000303-67-2

Product Name

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-2-7-3-5-4-9-8-6(1)5/h4,7H,1-3H2

InChI Key

YCFOXBVIHVHHJS-UHFFFAOYSA-N

SMILES

C1CNCC2=CON=C21

Canonical SMILES

C1CNCC2=CON=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.